molecular formula C19H11ClFN3O2 B2521602 N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide CAS No. 955315-66-9

N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2521602
CAS No.: 955315-66-9
M. Wt: 367.76
InChI Key: TXFHVHLETAHPLQ-UHFFFAOYSA-N
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Description

N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H11ClFN3O2 and its molecular weight is 367.76. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the synthesis and evaluation of fluoroquinolone-based compounds, including derivatives similar to N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains.

  • Synthesis and Antimicrobial Study : Patel and Patel (2010) reported the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule similar to the one , showing promising antifungal and antibacterial activities [Patel & Patel, 2010].

Chemical Properties and Reactivity

Research into the chemical properties of compounds structurally related to this compound has provided insights into their reactivity, potential for modification, and the mechanisms underlying their biological activity.

  • Reactivity and Synthesis Approaches : Investigations into the synthesis routes and reactivity of fluoroquinolones have highlighted the versatility of these compounds in chemical transformations, leading to the development of derivatives with varied biological activities [Gan et al., 2010].

Applications in Chemodosimetry

Some fluoroquinolone derivatives have been explored for their potential in chemodosimetry, particularly in the detection of metal ions, which could have implications for environmental monitoring and medical diagnostics.

  • Fluorogenic Chemodosimeters : Song et al. (2006) developed a thioamide derivative of 8-hydroxyquinoline that showed highly selective fluorescence enhancement in the presence of Hg2+ ions, demonstrating the potential of fluoroquinolone derivatives in sensor technologies [Song et al., 2006].

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazard information would depend on its exact structure and properties .

Future Directions

The study of quinoline derivatives is a rich field with many potential applications in medicine and industry . Future research could focus on synthesizing this compound and studying its properties and potential applications .

Mechanism of Action

Target of Action

The primary target of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is the carbonic anhydrase isoform IX (hCA IX) . This enzyme plays a crucial role in maintaining pH homeostasis in cells, particularly in cancer cells, where it contributes to survival and proliferation under hypoxic conditions .

Mode of Action

This compound interacts with its target, hCA IX, by inhibiting its activity . The compound is based on the 4-anilinoquinoline scaffold, where the primary sulphonamide functionality was grafted at C4 of the anilino moiety as a zinc anchoring group . This interaction results in the inhibition of the enzyme, disrupting the pH regulation in cancer cells .

Biochemical Pathways

The inhibition of hCA IX affects the pH regulation in cancer cells, disrupting their ability to survive and proliferate under hypoxic conditions . This can lead to the death of cancer cells, thereby inhibiting the growth of tumors .

Pharmacokinetics

The compound’s effectiveness against its target suggests that it has sufficient bioavailability to reach and interact with hca ix in the body .

Result of Action

The result of the action of this compound is the inhibition of hCA IX, leading to the disruption of pH regulation in cancer cells . This can result in the death of these cells, thereby inhibiting the growth of tumors .

Action Environment

The action of this compound is influenced by the hypoxic conditions typically found in tumor environments . hCA IX is upregulated in hypoxic tumor cells, making it an ideal target for this compound . The compound’s efficacy may therefore be influenced by the degree of hypoxia in the tumor environment .

Properties

IUPAC Name

N-(6-chloroquinolin-4-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN3O2/c20-10-1-3-15-12(7-10)17(5-6-22-15)24-19(26)14-9-23-16-4-2-11(21)8-13(16)18(14)25/h1-9H,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFHVHLETAHPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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